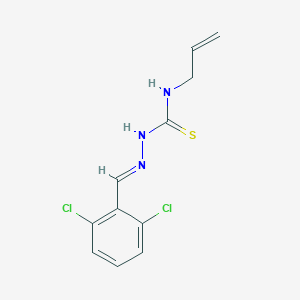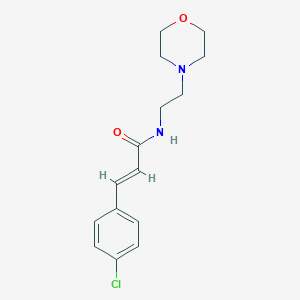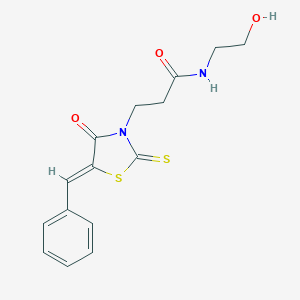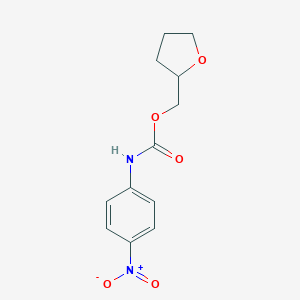
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is also relatively stable and can be easily stored. However, one of the limitations of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it can be toxic at high concentrations and may require special handling procedures.
Future Directions
There are several future directions for research on N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide analogs with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide and its potential targets. Additionally, N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
properties
Product Name |
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
N-tert-butyl-3,6-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)9-7(13)5-6-8(14)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
ARINVKMFTNZUKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)


